molecular formula C17H19NO6 B11305177 4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B11305177
M. Wt: 333.3 g/mol
InChI Key: BGFOBFLXZYNCDV-UHFFFAOYSA-N
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Description

4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of 4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways involved in cancer cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butanoic acid moiety enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-2-11-8-17(22)24-14-9-12(5-6-13(11)14)23-10-15(19)18-7-3-4-16(20)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19)(H,20,21)

InChI Key

BGFOBFLXZYNCDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O

Origin of Product

United States

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